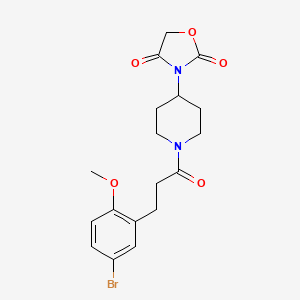
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from commercially available precursors or specially designed building blocks. For instance, related compounds have been synthesized through reactions involving endo-N-hydroxy-5-norbornene-2,3-dicarboximide and subsequent modifications to introduce specific functional groups, achieving moderate yields (Majo et al., 2008). Another approach utilized the reaction of equimolar equivalents of specific precursors in boiling ethanol under acidic conditions to yield derivatives with defined structural features (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination of related compounds is typically achieved through spectroscopic methods such as NMR spectroscopy and single-crystal X-ray diffraction. These techniques allow for the precise determination of the molecular geometry, conformation, and stereochemistry (Kariuki et al., 2022). For example, structural analysis of certain oxazolidine derivatives has revealed specific geometric isomers and conformational preferences, providing insights into their chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of oxazolidine derivatives often involves transformations at available functional groups, enabling the synthesis of a wide range of compounds with varied biological activities. Such chemical versatility is highlighted in the synthesis of compounds through condensation reactions, demonstrating the potential for creating structurally diverse molecules with specific properties (Prakash et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. While specific data on the target molecule is not available, related studies on oxazolidine derivatives provide valuable information on their solubility and crystalline form, influencing their applicability in various solvents and formulations (Kurz & Widyan, 2005).
Chemical Properties Analysis
The chemical properties of oxazolidine derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their functional groups and molecular structure. Such properties are essential for predicting the behavior of these compounds in chemical reactions and their interactions with biological systems. Studies involving the synthesis and evaluation of similar compounds offer insights into their reactivity patterns and potential applications in medicinal chemistry (Renjith et al., 2014).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Compounds with structural similarities have been synthesized and demonstrated significant antimicrobial and antifungal activities, suggesting their potential as novel agents in treating infections caused by bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungi like Aspergillus niger and A. flavus (Prakash et al., 2010).
Agricultural Fungicide Development
- The discovery of new classes of oxazolidinone fungicides, exemplified by famoxadone, highlights the potential of similar compounds in agriculture. These fungicides are effective against plant pathogens across several classes, indicating the role these chemical frameworks can play in developing novel agricultural fungicides (Sternberg et al., 2001).
Novel Heterocyclic Compound Synthesis
- The exploration of new heterocyclic compounds, including their synthesis and characterization, reveals a broad range of potential applications, from materials science to pharmaceutical development. These compounds, with diverse functional groups and structural motifs, are central to discovering novel properties and applications (Kumar et al., 2022).
Anticancer Activity
- N-substituted indole derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar & Sharma, 2022).
Propriétés
IUPAC Name |
3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYFIPSVNRQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)
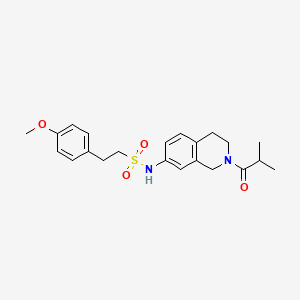

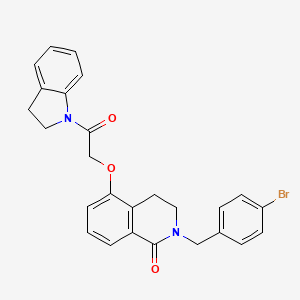
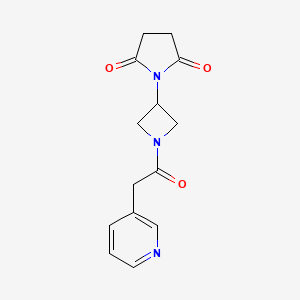
![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)



![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
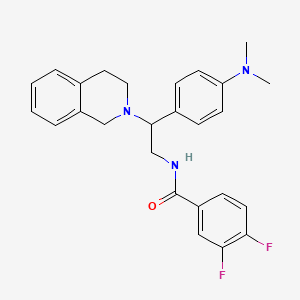
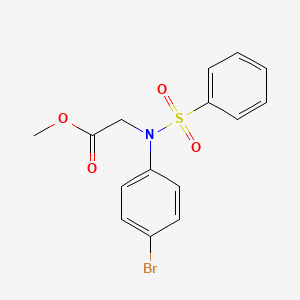
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)